Losindole
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Overview
Description
Losindole, also known as BI-27,062, is a tricyclic antidepressant compound. It has a unique structure that includes a hexahydro-1H-benzo[f]isoindole core with a chlorine atom and a phenyl group. Despite its promising structure, this compound was never marketed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Losindole typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives. This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . For this compound, the specific starting materials and conditions would include the use of a cyclohexanone derivative and phenylhydrazine hydrochloride, with methanesulfonic acid as the catalyst under reflux conditions in methanol .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Losindole, like other indole derivatives, can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form quinones or other oxidized products.
Reduction: Reduction reactions can convert indole derivatives to indolines or other reduced forms.
Substitution: Electrophilic substitution reactions are common, particularly at the C3 position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield quinone derivatives, while reduction could produce indoline derivatives .
Scientific Research Applications
Chemistry: As a model compound for studying indole chemistry and developing new synthetic methods.
Biology: Investigated for its potential biological activities, including antidepressant effects.
Medicine: Explored as a potential therapeutic agent for treating depression and other mood disorders.
Industry: Used in the development of new materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of Losindole involves its interaction with neurotransmitter systems in the brain. It is believed to exert its antidepressant effects by modulating the levels of serotonin and norepinephrine, two key neurotransmitters involved in mood regulation. This compound likely acts as a reuptake inhibitor, preventing the reabsorption of these neurotransmitters and thereby increasing their availability in the synaptic cleft .
Comparison with Similar Compounds
Losindole is structurally similar to other tricyclic antidepressants such as:
Molindone: Another tricyclic compound with antipsychotic properties.
Piquindone: A tricyclic compound with potential antidepressant effects.
Uniqueness
What sets this compound apart is its specific tricyclic structure, which includes a chlorine atom and a phenyl group. This unique structure may contribute to its distinct pharmacological profile and potential therapeutic effects .
Properties
CAS No. |
69175-77-5 |
---|---|
Molecular Formula |
C19H20ClN |
Molecular Weight |
297.8 g/mol |
IUPAC Name |
(3aS,4R,9aR)-6-chloro-2-methyl-4-phenyl-1,3,3a,4,9,9a-hexahydrobenzo[f]isoindole |
InChI |
InChI=1S/C19H20ClN/c1-21-11-15-9-14-7-8-16(20)10-17(14)19(18(15)12-21)13-5-3-2-4-6-13/h2-8,10,15,18-19H,9,11-12H2,1H3/t15-,18+,19+/m0/s1 |
InChI Key |
ZHKXDUQRKZQCQV-KFKAGJAMSA-N |
Isomeric SMILES |
CN1C[C@@H]2CC3=C(C=C(C=C3)Cl)[C@H]([C@@H]2C1)C4=CC=CC=C4 |
SMILES |
CN1CC2CC3=C(C=C(C=C3)Cl)C(C2C1)C4=CC=CC=C4 |
Canonical SMILES |
CN1CC2CC3=C(C=C(C=C3)Cl)C(C2C1)C4=CC=CC=C4 |
Appearance |
Solid powder |
69175-77-5 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Losindole; |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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